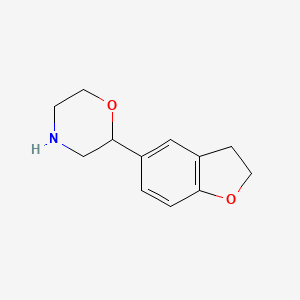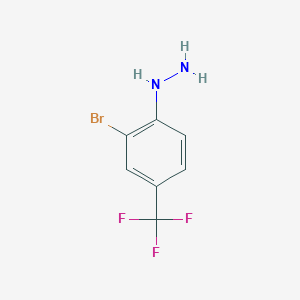![molecular formula C14H22N2O2 B13582639 tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate CAS No. 144222-24-2](/img/structure/B13582639.png)
tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate: is an organic compound that belongs to the class of carbamates. It is known for its applications in various fields, including organic synthesis and pharmaceuticals. This compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further linked to a 4-aminophenyl ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate typically involves the reaction of 4-aminophenethyl alcohol with tert-butyl isocyanate, followed by the addition of methyl iodide and hydrochloric acid. The resulting product is then purified by recrystallization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired product.
Major Products Formed:
Oxidation: Nitro or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the substituent introduced.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate is used as an intermediate for the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .
Biology: The compound has been studied for its potential biological activities, including its role as an acetylcholinesterase inhibitor. This makes it a candidate for research in neurodegenerative diseases such as Alzheimer’s.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to inhibit acetylcholinesterase suggests its use in developing treatments for conditions involving neurotransmitter imbalances.
Industry: In the industrial sector, this compound is used in the formulation of pesticides and insecticides due to its broad-spectrum activity against pests.
Comparison with Similar Compounds
Similar Compounds:
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl 4-aminophenethylcarbamate
- tert-Butyl (4-aminobenzyl)carbamate
Comparison: While these compounds share structural similarities, tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate is unique due to its specific substitution pattern and its potent acetylcholinesterase inhibitory activity. This makes it particularly valuable in both research and industrial applications .
Properties
| 144222-24-2 | |
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(4)10-9-11-5-7-12(15)8-6-11/h5-8H,9-10,15H2,1-4H3 |
InChI Key |
RFLBWARNKVMNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methylphenyl)spiro[3.3]heptan-1-one](/img/structure/B13582559.png)



![Furan-2-yl[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone](/img/structure/B13582601.png)
![(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13582608.png)



